N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)16-5-1-3-14(9-16)18(26)25-11-13-6-7-17(24-10-13)15-4-2-8-23-12-15/h1-10,12H,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQFVQYKLNCNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2,3'-Bipyridine Core
The bipyridine framework is synthesized via a Suzuki-Miyaura cross-coupling reaction , leveraging palladium catalysis to couple 5-methyl-3-pyridyl boronic acid with 2-bromopyridine. Key parameters include:
- Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) at 2–5 mol% loading.
- Base : Sodium carbonate (Na₂CO₃) in a tetrahydrofuran (THF)/water biphasic system.
- Conditions : Heating to 75°C under nitrogen for 6–8 hours, achieving yields of 78–82% after column chromatography.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the C–Br bond of 2-bromopyridine, followed by transmetallation with the boronic acid. Reductive elimination yields the bipyridine product while regenerating the catalyst.
Conversion to Aminomethyl Derivative
The bromomethyl intermediate undergoes nucleophilic substitution with sodium azide (NaN₃), followed by Staudinger reduction to yield the primary amine:
- Azidation : NaN₃ (3.0 equiv) in dimethylformamide (DMF) at 80°C for 24 hours (78% yield).
- Reduction : Triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature, followed by aqueous workup to isolate the amine.
Alternative Pathway : Gabriel synthesis using potassium phthalimide provides a higher-yielding route (85%) but requires additional hydrolysis steps.
Acylation with 3-(Trifluoromethyl)benzoyl Chloride
The final step involves Schotten-Baumann acylation under mild conditions:
- Reagents : 3-(Trifluoromethyl)benzoyl chloride (1.2 equiv), triethylamine (Et₃N) as a base.
- Solvent : Dichloromethane (DCM) at 0°C to room temperature for 4–6 hours.
- Yield : 88–92% after recrystallization from ethanol/water.
Critical Note : Strict stoichiometric control prevents over-acylation or N,O-bis-benzamide byproducts.
Optimization and Scalability Considerations
Catalyst Loading and Solvent Effects
Reducing palladium loading to 1 mol% with concomitant use of microwave irradiation (100°C, 1 hour) enhances reaction efficiency while minimizing metal residues. Transitioning from THF to 2-methyltetrahydrofuran (2-MeTHF) , a biorenewable solvent, improves sustainability without compromising yield.
Purification Strategies
- Bromomethyl Intermediate : Silica gel chromatography with hexane/ethyl acetate (4:1) eluent removes unreacted NBS and succinimide byproducts.
- Final Product : Recrystallization from ethanol/water (3:1) achieves >99% purity, as confirmed by HPLC analysis.
Analytical Characterization
| Technique | Key Data for N-([2,3'-Bipyridin]-5-ylmethyl)-3-(Trifluoromethyl)benzamide |
|---|---|
| ¹H NMR | δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.54 (s, 1H, Py-H), 4.68 (s, 2H, CH₂NH) |
| ¹³C NMR | δ 165.2 (C=O), 139.8 (q, J = 32 Hz, CF₃), 123.4 (q, J = 270 Hz, CF₃) |
| HRMS | [M+H]⁺ Calc.: 402.1423; Found: 402.1419 |
| HPLC Purity | 99.6% (C18 column, 80:20 MeOH/H₂O, 1.0 mL/min) |
Applications and Derivative Synthesis
The compound’s bipyridine moiety enables metal coordination in catalytic systems, while the trifluoromethyl group enhances lipid membrane permeability for drug delivery applications. Derivatives incorporating electron-withdrawing substituents on the benzamide ring exhibit improved stability in physiological media, as demonstrated in recent pharmacokinetic studies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.
Reduction: Reduction reactions could target the benzamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a bipyridine N-oxide, while reduction could produce an amine derivative.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide could have several applications in scientific research:
Chemistry: As a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a drug candidate due to its unique structural features.
Industry: Use in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bipyridine moiety could facilitate binding to metal ions, while the trifluoromethyl group might enhance lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide
- N-([2,4’-bipyridin]-6-ylmethyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the bipyridine and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a trifluoromethyl-substituted benzamide. The presence of the trifluoromethyl group enhances lipophilicity, which can improve cell membrane permeability and biological activity.
- Molecular Formula : C17H15F3N2
- Molecular Weight : 320.31 g/mol
- CAS Number : 2034479-22-4
This compound primarily acts as an inhibitor of specific kinases, notably AAK1 (Adaptor Protein-2 Associated Kinase 1). By inhibiting AAK1, the compound disrupts endocytosis and cellular signaling pathways that are crucial for various cellular functions.
Targeted Pathways
- Endocytosis : Disruption of AAK1 affects the internalization of receptors and other membrane proteins.
- Signal Transduction : Inhibition can lead to altered downstream signaling cascades, impacting cell proliferation and survival.
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer activity across various cell lines. Here are some key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K-562 (CML) | 10 | Inhibition of BCR-ABL signaling |
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
These results indicate that the compound may serve as a potential therapeutic agent in treating different forms of cancer.
Kinase Inhibition Studies
The compound has shown significant inhibitory effects on various kinases:
| Kinase | Inhibition (%) at 10 nM |
|---|---|
| EGFR | 91% |
| HER4 | 65% |
| VEGFR2 | 48% |
These findings highlight its potential as a multi-targeted kinase inhibitor, particularly in oncological contexts.
Case Studies
- Chronic Myeloid Leukemia (CML) : In a study involving CML cell lines, this compound demonstrated comparable efficacy to established treatments like imatinib, suggesting its viability as a new therapeutic option.
- Breast Cancer Models : In vivo studies using MCF-7 xenograft models showed that treatment with the compound led to significant tumor regression, further supporting its anticancer potential.
Pharmacokinetics
This compound is characterized by favorable pharmacokinetic properties:
- CNS Penetration : The compound can cross the blood-brain barrier, making it a candidate for neurological applications.
- Metabolism : Preliminary studies suggest metabolic stability with minimal liver enzyme interactions.
Q & A
Q. What are the standard synthetic routes for N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling a bipyridine derivative with a trifluoromethylbenzoyl chloride precursor. Key steps include:
- Amide bond formation : Reacting 3-(trifluoromethyl)benzoyl chloride with a bipyridinylmethylamine derivative under anhydrous conditions, using a base like triethylamine to scavenge HCl .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC for reaction progress .
- Yield optimization : Lower yields (e.g., 31% in some steps) may arise from steric hindrance or side reactions. Adjusting stoichiometry, temperature (e.g., 0–25°C), or using coupling agents like HATU can improve efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- 1H/13C-NMR : Assign peaks to confirm the bipyridine moiety (δ 8.5–9.0 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm in 13C) .
- Mass spectrometry (HRMS) : Verify the molecular ion ([M+H]+) and fragmentation patterns matching the expected structure .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and CF3 vibrations (~1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action, particularly its potential as a RAF kinase inhibitor?
- Target validation : Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC50 against RAF isoforms. Compare with known inhibitors like RAF709, which shares structural motifs (bipyridine and trifluoromethylbenzamide) .
- Cellular assays : Assess downstream MAPK pathway modulation in RAS-mutant cell lines via Western blotting for phosphorylated MEK/ERK .
- Structural studies : Perform X-ray crystallography or molecular docking to map interactions between the compound’s bipyridine group and the RAF ATP-binding pocket .
Q. What strategies can address contradictions in spectroscopic data during characterization?
- Multi-technique validation : Combine NMR, MS, and elemental analysis to resolve ambiguities (e.g., overlapping aromatic signals in NMR) .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra, comparing them with experimental data .
- Isotopic labeling : Synthesize deuterated analogs to simplify NMR interpretation of complex regions .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
- Analog synthesis : Modify the bipyridine linker length or substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, CN) to assess potency changes .
- Biological testing : Evaluate analogs in cell viability assays (e.g., MTT) against BRAF-mutant cancers (e.g., A375 melanoma) and measure selectivity via kinome-wide profiling .
- ADMET profiling : Assess metabolic stability (e.g., liver microsome assays) and solubility (shake-flask method) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
